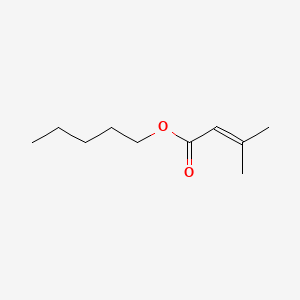

Pentyl 3-methyl-2-butenoate

Description

Structure

3D Structure

Properties

CAS No. |

56922-72-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

pentyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-12-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

NMUKAHSPJUKENF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Esterification Approaches to Pentyl 3-methyl-2-butenoate

A typical laboratory synthesis involves heating a mixture of the carboxylic acid and alcohol with a small amount of a strong acid catalyst. ausetute.com.au For instance, the synthesis of a structurally similar ester, Butanoic acid, 3-methyl-, pentyl ester, is achieved through the esterification of 3-methylbutanoic acid with pentanol (B124592). ontosight.ai This reaction provides a clear procedural basis for the synthesis of the target compound.

Homogeneous catalysts are in the same phase as the reactants, typically liquids. savemyexams.com Commonly used homogeneous catalysts for esterification include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (TsOH). savemyexams.comtechnoarete.orgresearchgate.net These catalysts are highly effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com For example, the synthesis of decyl 3-methyl-2-butenoate, a related ester, is effectively catalyzed by sulfuric acid. However, the use of homogeneous catalysts presents challenges in product purification and can lead to reactor corrosion. mdpi.com

Heterogeneous catalysts , which exist in a different phase from the reaction mixture, offer a greener alternative. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst, Dowex) and polystyrene-supported sulfonic acids, are non-corrosive, easily separable from the product mixture, and often reusable. technoarete.orgmdpi.comtandfonline.com Lipases, a class of enzymes, are also employed as biocatalysts for the synthesis of flavor esters. nih.govscispace.combegellhouse.com These enzymatic catalysts operate under mild conditions and offer high selectivity, aligning with the principles of green chemistry. nih.govbegellhouse.com

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, p-TsOH | Same as reactants (liquid) | High reaction rates | Difficult to separate, corrosive, potential for side reactions |

| Heterogeneous | Ion-exchange resins (Amberlyst), Zeolites, Lipases | Different from reactants (solid) | Easy separation, reusable, non-corrosive, often milder conditions | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations |

Ionic liquids (ILs) have emerged as promising dual-function catalysts and solvents for esterification reactions. elsevierpure.com These are salts with low melting points that can be designed to possess specific catalytic properties. For the synthesis of a related compound, methyl 3-methyl-2-butenoate, a Brønsted acidic ionic liquid, [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) ([MIMPS][HSO₄]), has been used effectively. technoarete.orgchemicalbook.com The use of ILs can lead to high product yields and allows for easier separation and recycling of the catalyst. google.com For instance, a novel bi-functional ionic liquid was used to catalyze the esterification of pentaerythritol, achieving a high conversion rate of 96%. mdpi.com The imidazolium (B1220033) cation of the ionic liquid can aid in solubilizing the reactants, while the anionic component provides the catalytic activity. elsevierpure.com

To maximize the yield of this compound, several reaction parameters must be optimized. These include the reaction temperature, the molar ratio of reactants, and the catalyst loading. researchgate.netresearchgate.net

The esterification reaction is typically performed at elevated temperatures to increase the reaction rate. ache.org.rs However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol. The use of microwave-assisted esterification (MAE) has been shown to significantly reduce reaction times and improve yields for flavor esters like isoamyl acetate (B1210297), achieving a 99% yield in 2 hours. tandfonline.com

The molar ratio of alcohol to carboxylic acid is another critical factor. Using an excess of one reactant, typically the less expensive one (often the alcohol), can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com The removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, is a highly effective method to drive the reaction to completion and achieve higher yields.

The concentration of the catalyst also plays a crucial role. While a higher catalyst concentration generally increases the reaction rate, it can also promote undesirable side reactions. ache.org.rs Therefore, the optimal catalyst loading must be determined experimentally. In a study on the synthesis of methyl pentanoate, a conversion of 93% was achieved at 333.15 K with a methanol (B129727) to pentanoic acid molar ratio of 10:1 and 7% (g/L) of Amberlyst 15 as the catalyst. researchgate.net

| Parameter | Condition | Yield | Notes |

| Catalyst | Sulfuric acid (0.5–2 mol%) | 78–82% | Toluene reflux (110–120°C), 6–8 hours. |

| Water Removal | Dean-Stark apparatus | 89% | Azeotropic removal of water enhances conversion. |

| Catalyst | Polystyrene-supported sulfonic acid | - | Enables catalyst recycling and minimizes side reactions. |

| Method | Microwave-assisted (100 W, 80°C) | 84% | Reaction time reduced to 1.5 hours. |

The synthesis of flavor esters like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. scispace.com Key strategies include the use of biocatalysts (lipases), heterogeneous catalysts, and alternative reaction media like ionic liquids. tandfonline.comnih.govrsc.org

Enzymatic synthesis using lipases is particularly attractive as it proceeds under mild conditions, is highly selective, and generates minimal waste. nih.govbegellhouse.com The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. scispace.com Similarly, solid acid catalysts and ionic liquids that can be recycled multiple times without significant loss of activity contribute to a more environmentally benign process. google.com

Catalytic Systems for Enhanced Esterification Efficiency

Synthesis of Precursor Molecules for this compound

The availability and synthesis of the precursor molecules, pentanol and 3-methyl-2-butenoic acid, are crucial for the production of the final ester.

Pentanol can be produced through several industrial routes. The traditional method involves the hydroformylation of 1-butene (B85601) followed by the hydrogenation of the resulting pentanal. wikipedia.org It can also be obtained by the fractional distillation of fusel oil, a byproduct of alcoholic fermentation. wikipedia.org More recently, there has been significant research into the production of "bio-pentanol" through the metabolic engineering of microorganisms like E. coli, which offers a renewable pathway from biomass. nih.govcore.ac.ukresearchgate.net

3-Methyl-2-butenoic acid can be synthesized via multiple pathways. One common method involves the haloform reaction of mesityl oxide, which is derived from the aldol (B89426) condensation of acetone. google.com A more modern and efficient route starts from 2-methyl-3-butyne-2-alcohol. This precursor undergoes a catalytic rearrangement to form 3-methyl-2-butenal (B57294), which is then oxidized to the desired carboxylic acid. google.com This method is favored for its high yield and improved environmental profile, as it can utilize air as a safe and inexpensive oxidant. google.com

Preparation of 3-Methyl-2-butenoic Acid

A significant route for synthesizing 3-methyl-2-butenoic acid starts from 2-methyl-3-butyne-2-ol. google.com This process involves a two-step sequence: a catalytic rearrangement followed by an oxidation.

The first step is the rearrangement of 2-methyl-3-butyne-2-ol to 3-methyl-2-butenal. This is often achieved using a complex catalytic system. One patented method utilizes a combination of acetylacetone (B45752) titania, copper bromide, and benzoic acid. google.com Another approach employs a TiO₂-CuBr-C₆H₅COOH system for the reformation. In a specific example, reacting 2-methyl-3-butyne-2-ol with catalytic amounts of titanium(IV) acetylacetonate (B107027) and cuprous bromide in xylene at elevated temperatures yields 3-methyl-2-butenal.

The subsequent step is the oxidation of the resulting 3-methyl-2-butenal to 3-methyl-2-butenoic acid. google.com Air or oxygen can be used as the oxidant, presenting a greener alternative to traditional oxidizing agents. google.com The oxidation can be catalyzed by compounds like manganese(II) acetate, which under an air stream, can produce the desired acid in high yield. The use of pressure reactors can further enhance the yield by increasing the solubility of oxygen. Cobalt(II) acetate has also been noted for its high selectivity in this oxidation.

Table 1: Catalyst Performance in the Oxidation of 3-Methyl-2-butenal

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Mn(OAc)₂ | 30–40 | 0.1 | 82 | 94 |

| Co(OAc)₂ | 40–60 | 0.3 | 87.7 | 97 |

| CuBr | 60–70 | 0.2 | 81 | 89 |

This data is based on findings reported in patent literature.

Biological pathways also offer a sustainable route. For instance, a synthetic biological pathway can convert isopentenyl diphosphate (B83284) (IPP), a central metabolite in the mevalonate (B85504) pathway, into 3-methyl-2-butenol. researchgate.net This alcohol could then potentially be oxidized to the corresponding carboxylic acid.

Synthetic Approaches to Pentanol Derivatives

Pentanol and its isomers are key reactants for the synthesis of this compound. Various methods exist for their preparation.

1-Pentanol can be produced industrially through the fractional distillation of fusel oil, a byproduct of alcoholic fermentation. A common synthetic laboratory method involves the hydroformylation of 1-butene to produce pentanal, which is subsequently hydrogenated to 1-pentanol.

For secondary pentanol isomers like 2-pentanol, a highly efficient route is the reduction of the corresponding ketone, 2-pentanone, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scribd.com This method is favored for its high yield and simplicity. scribd.com Alternative, more complex strategies include the opening of epoxides and the alkylation of enolates. scribd.com

Stereoselective Synthesis and Chiral Resolution of this compound and its Analogues

The principles of stereoselective synthesis are crucial when dealing with analogues of this compound that may contain chiral centers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral starting materials or chiral catalysts. For esters analogous to this compound, asymmetric hydroxylation of tiglate esters has been used to create chiral products. capes.gov.brresearchgate.net

Asymmetric Michael addition reactions are another powerful tool. For example, a chiral lithium amide can be reacted with trisubstituted (E)-α,β-unsaturated esters to produce chiral β-amino esters with high enantiomeric excess. researchgate.net The use of chiral auxiliaries, such as a bornyl group on an amine, can facilitate the construction of multiple contiguous chiral centers. researchgate.net

Kinetic resolution is a further technique, where a racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net Lipases are often employed as enantioselective catalysts for the resolution of chiral amines and alcohols. google.compharmtech.com For instance, a racemic mixture of a chiral alcohol can be resolved by reacting it with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters, which can then be separated. libretexts.org

Diastereoselective synthesis focuses on controlling the formation of stereoisomers when a molecule has multiple chiral centers. In the synthesis of esters with structural similarities to this compound, several strategies are employed.

One approach involves the conjugate addition of cuprates to α,β-unsaturated esters. For instance, the addition of a 2-pyridyl cuprate (B13416276) to (E)-methyl crotonate, followed by diastereoselective enolate alkylation, has been used in the synthesis of natural products. imperial.ac.uk

Tandem reactions can also achieve high diastereoselectivity. A tandem reduction-reductive amination sequence starting from methyl (2-nitrophenyl)acetate has been used to synthesize substituted tetrahydroquinoline-4-carboxylic esters with high diastereoselection, where the C-2 alkyl group is cis to the C-4 carboxylic ester. nih.gov Gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycals and propargylic carboxylates can produce C-vinyl glycosides with complete diastereoselectivity. ntu.edu.sg Furthermore, indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes can also proceed with high stereoselectivity. acs.org

Derivatization Strategies for Functionalization and Structural Modification

The chemical structure of this compound, characterized by an α,β-unsaturated ester system and an alkyl chain, offers several sites for strategic derivatization. These modifications are pursued to alter the molecule's physical, chemical, or biological properties. Functionalization can be directed at the carbon-carbon double bond, the ester moiety, or the pentyl group.

Key derivatization strategies include modifications of the α,β-unsaturated system. Catalytic hydrogenation can selectively reduce the double bond to yield pentyl 3-methylbutanoate, thereby saturating the butenoate moiety. This transformation is often accomplished using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Conversely, the ester group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to afford the corresponding allylic alcohol, 3-methyl-2-buten-1-ol, while preserving the double bond.

The double bond is also susceptible to various addition reactions. Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), introduces a reactive epoxide ring, yielding pentyl 3-methyl-2,3-epoxybutanoate. This epoxide can be subsequently opened by various nucleophiles to introduce a wide range of functional groups. Dihydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate, can convert the double bond into a diol, providing another route for further functionalization.

Functionalization of the alkyl chain, while less commonly explored in the context of the butenoate moiety's reactivity, can be achieved through radical-based processes. iu.edu However, reactions involving the butenoate core are generally more prevalent due to the influence of the electron-withdrawing ester group on the double bond's reactivity.

Another approach involves the synthesis of derivatives from modified precursors. For instance, using a brominated butenoate derivative, such as methyl 3-bromomethylbut-3-enoate, allows for reactions with aldehydes and other electrophiles to create more complex structures. researchgate.net While not a direct derivatization of this compound, this highlights the versatility of the butenoate scaffold in synthetic chemistry.

Table 1: Derivatization Strategies for this compound This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Class |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | C=C Double Bond | Saturated Ester |

| Ester Reduction | LiAlH₄ | Ester Carbonyl | Allylic Alcohol |

| Epoxidation | m-CPBA | C=C Double Bond | Epoxide |

| Dihydroxylation | OsO₄ or cold KMnO₄ | C=C Double Bond | Diol |

Exploration of Novel Reaction Pathways Involving the Butenoate Moiety

Recent research has uncovered novel and sophisticated reaction pathways that leverage the unique electronic and steric properties of the butenoate moiety and related α,β-unsaturated esters. These transformations enable the synthesis of complex molecular architectures that are not accessible through classical methods.

One of the most notable novel transformations is the deconjugation of α,β-unsaturated esters . researchgate.netunige.ch This thermodynamically disfavored isomerization to the β,γ-unsaturated analogue can be facilitated when coupled with an amidation reaction. researchgate.netunige.ch In this one-pot process, treatment of an α,β-unsaturated ester with a strong base like potassium tert-butoxide (t-BuOK) and an aniline (B41778) generates a β,γ-unsaturated amide. researchgate.netunige.ch This reaction proceeds through a proposed mechanism involving the formation of an anilide, followed by a γ-deprotonation to form an allylic intermediate, which is then irreversibly protonated at the α-position. unige.ch This strategy has been shown to be highly stereoselective in macrocyclic systems. unige.ch

The ene reaction of tiglate esters, which are isomers of 3-methyl-2-butenoates, with singlet oxygen represents another advanced synthetic application. researchgate.net This photooxidation reaction leads to the formation of hydroperoxy-2-methylidene butenoates, introducing a hydroperoxide group at the allylic position. researchgate.net This transformation is significant as it provides a pathway to allylic alcohol derivatives with high atom economy. researchgate.net

Furthermore, photocatalytic strategies have been developed for the functionalization of related unsaturated systems. For example, a photocatalytic method for the radical alkenylation of aliphatic C(sp³)–H bonds using 2,3-allenoate esters has been described. researchgate.net While this applies to a different isomer of the butenoate system, it highlights the potential for radical-based additions to the unsaturated core under photoredox catalysis, a rapidly expanding field in organic synthesis.

Skeletal rearrangements of complex molecules containing a tiglate moiety, such as tigilanol tiglate, have also been observed. acs.orgacs.org These include dismutative ring expansions and dyotropic rearrangements, which are complex intramolecular processes that lead to profound changes in the molecular skeleton. acs.orgacs.orgnih.gov While these reactions are highly substrate-specific, they underscore the latent reactivity of the broader family of butenoate-containing natural products.

Table 2: Novel Reaction Pathways Involving Butenoate and Related Moieties This table is interactive. Click on the headers to sort the data.

| Reaction Name | Key Reagents/Conditions | Core Transformation | Significance | Reference |

|---|---|---|---|---|

| Deconjugation-Amidation | t-BuOK, Anilines | α,β-Unsaturated Ester → β,γ-Unsaturated Amide | Access to thermodynamically disfavored isomers; high stereoselectivity. | researchgate.netunige.ch |

| Singlet Oxygen Ene Reaction | ¹O₂, Photo-sensitizer | C=C Double Bond → Allylic Hydroperoxide | Atom-economical synthesis of allylic alcohols. | researchgate.net |

| Photocatalytic Alkenylation | Decatungstate Anion, Light | C(sp)-H Addition to Allenoate | Radical-based C-C bond formation on the unsaturated core. | researchgate.net |

Comprehensive Analytical Characterization and Quantification in Research Matrices

Advanced Chromatographic Techniques for Separation and Identification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the analysis of pentyl 3-methyl-2-butenoate. These techniques provide the resolution and sensitivity required for complex sample analysis.

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For esters like this compound, reverse-phase HPLC is a common approach. sielc.comsielc.com

Reverse-phase HPLC separates molecules based on their hydrophobicity. This compound can be analyzed using a C18 or a specialized reverse-phase column like Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.comsielc.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate a wide range of compounds, including various esters. nih.gov The detection of this compound, which lacks a strong chromophore, can be challenging with UV detectors alone, making mass spectrometry a valuable orthogonal detection method. waters.comresearchgate.net

A typical RP-HPLC method for the analysis of esters might utilize a C18 column with a gradient of acetonitrile and a buffer solution. nih.govchemmethod.com The flow rate and injection volume are optimized to achieve good separation and sensitivity. chemmethod.compensoft.net

Table 1: Illustrative RP-HPLC Conditions for Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 75 mm, 3.5 µm |

| Mobile Phase | A: Tetrabutylammonium hydroxide (B78521) buffer (pH 6.8)B: Acetonitrile |

| Gradient | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm and 254 nm |

| Run Time | ~50 min |

Source: Adapted from a method for beta-lactam compounds, illustrating a general approach. nih.gov

For more specific analysis of this compound, a Newcrom R1 column can be used with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) to achieve faster analysis times and higher resolution compared to traditional HPLC. waters.comwaters.com This technique is particularly useful for the rapid analysis of complex mixtures containing various esters. waters.comwaters.com UPLC methods have been developed for the analysis of fatty acid methyl esters (FAMEs) and other esters, often in conjunction with photodiode array (PDA) and evaporative light scattering (ELS) detectors or mass spectrometry for comprehensive detection. waters.comresearchgate.netwaters.com

For instance, a UPLC method for analyzing esters of benzenesulfonic acid employed an ACQUITY UPLC H-Class System with both UV and mass detection, demonstrating high sensitivity and specificity. waters.com Another application for biodiesel analysis used an ACQUITY UPLC system with PDA and ELS detectors for the separation of FAMEs, free fatty acids, and other related compounds in a single run. waters.com The use of smaller 3 µm particle columns is also available for fast UPLC applications for the analysis of this compound. sielc.comsielc.com

Table 2: Example of UPLC Conditions for Ester Analysis

| Parameter | Condition |

|---|---|

| System | ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 95% aqueous 10 mM ammonium (B1175870) acetate (B1210297) with 5% acetonitrileB: 100% acetonitrile |

| Elution | Isocratic (90% B) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Source: Adapted from a method for fatty acid analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. oeno-one.eucsu.edu.au In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. researchgate.netmdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. csu.edu.audocbrown.info

The choice of the GC column is crucial for separating complex mixtures. A common choice is a non-polar column, such as one coated with DB-5ms. csu.edu.au The temperature program of the GC oven is optimized to ensure good separation of the analytes. csu.edu.auresearchgate.net

For trace analysis of volatile compounds in complex matrices, a sample preparation step is often necessary to extract and concentrate the analytes. nih.gov Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for this purpose. mdpi.comscielo.br In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. redalyc.org

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. oeno-one.eumdpi.com For esters, fibers with coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) have been shown to be effective. scielo.br The optimization of SPME conditions, often achieved using experimental designs, is critical for maximizing the extraction of target analytes. mdpi.comscielo.br For instance, increasing the extraction temperature can positively impact the extraction efficiency of esters. oeno-one.eu

Table 3: Optimized SPME Conditions for Volatile Ester Extraction from Soursop Pulp

| Parameter | Optimal Condition |

|---|---|

| Fiber | CAR/PDMS |

| Extraction Temperature | 45°C |

| Ionic Strength | 15% |

| Pulp Concentration | 50% |

Source: This table illustrates optimized conditions for capturing a high number of volatile compounds, including esters. scielo.br

The mass spectrum of a compound provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. docbrown.info

For this compound (C10H18O2, molecular weight 170.25 g/mol ), the molecular ion peak would be expected at m/z 170. chemspider.comnist.gov Common fragmentation pathways for esters include the loss of the alkoxy group ([OR']) and the McLafferty rearrangement. The interpretation of the fragmentation pattern allows for the unambiguous identification of the compound, especially when combined with retention time data from the gas chromatograph. docbrown.infolibretexts.org The base peak in the mass spectrum of 3-methylpentane, a structural component of the pentyl group, is at m/z 57, corresponding to the [C4H9]+ ion. docbrown.info This suggests that a prominent peak at m/z 57 might also be observed in the mass spectrum of this compound due to fragmentation of the pentyl chain.

Chiral Chromatography for Stereoisomer Analysis

Chiral compounds are molecules that are non-superimposable mirror images of each other, known as enantiomers. uni-muenchen.de The separation and analysis of these enantiomers are critical in many scientific fields. uni-muenchen.de Chiral chromatography is a key technique for separating enantiomers, which is essential for determining the enantiomeric ratio of chiral compounds. uni-muenchen.de This separation is achieved through the formation of transient diastereomeric complexes between the chiral analyte and a chiral stationary phase (CSP), leading to different retention times for each enantiomer. uni-muenchen.de

For the analysis of esters like this compound, gas chromatography (GC) with chiral stationary phases is often employed. Modified cyclodextrins are commonly used as CSPs in capillary GC columns for the separation of a wide range of chiral molecules. kutechfirm.comresearchgate.net For instance, derivatives of β-cyclodextrin, such as heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin, have proven effective in separating various chiral compounds, including those found in essential oils. uni-muenchen.de The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature, can significantly influence the separation efficiency. researchgate.net While specific chiral separation data for this compound is not extensively detailed in the provided results, the principles of chiral GC with cyclodextrin-based columns are directly applicable for the analysis of its potential stereoisomers, should a chiral center be present.

Advanced Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.hmdb.canist.govgoogle.com

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the connectivity of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization.hmdb.canist.gov

Proton (¹H) NMR spectroscopy provides information on the different types of protons in a molecule and their immediate chemical environment. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons in the pentyl group and the 3-methyl-2-butenoate moiety. Although a specific spectrum for this compound is not available in the search results, data for analogous esters like methyl 3-methyl-2-butenoate can provide insights. chemicalbook.com For instance, one would expect to see signals corresponding to the methyl groups, methylene (B1212753) groups of the pentyl chain, and the vinyl proton.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon atoms in a molecule. masterorganicchemistry.com In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the ester group, the olefinic carbons, and the carbons of the pentyl and methyl groups. nih.gov The chemical shifts of these carbons are indicative of their electronic environment.

A representative table of expected NMR data is provided below, based on general knowledge and data from similar compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Vinyl H | ~5.7 (s) | |

| O-CH₂ (pentyl) | ~4.1 (t) | ~64 |

| C=O | ~166 | |

| C(CH₃)₂ | ~158 | |

| =CH | ~116 | |

| CH₃ (on double bond) | ~2.1 (s) | ~27 |

| CH₃ (on double bond) | ~1.9 (s) | ~20 |

| CH₂ (pentyl) | ~1.6 (m) | ~28 |

| CH₂ (pentyl) | ~1.3 (m) | ~22 |

| CH₂ (pentyl) | ~1.3 (m) | ~22 |

| CH₃ (pentyl) | ~0.9 (t) | ~14 |

| Note: This is a generalized table. Actual chemical shifts can vary based on the solvent and experimental conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the molecule. allfordrugs.com For this compound, COSY would show correlations between the adjacent methylene protons in the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This technique is invaluable for assigning carbon signals based on their attached protons. For example, the signal for the O-CH₂ protons in the ¹H NMR spectrum would correlate with the corresponding O-CH₂ carbon signal in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the methyl groups on the double bond would show correlations to the olefinic carbons and the carbonyl carbon. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization.nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group and the C=C stretch of the alkene.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C=C (Alkene) | ~1650 |

| C-O (Ester) | ~1225 and ~1136 |

| C-H (Alkyl) | ~2960-2870 |

| Note: These are approximate values and can vary slightly. |

Application of Retention Indices in Compound Identification (e.g., Kovats Indices).kutechfirm.comnist.govyoutube.com

The Kovats retention index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. nist.gov This is particularly useful for comparing data from different instruments and laboratories. nist.gov The RI of a compound is determined by bracketing its retention time with those of n-alkane standards. nist.gov

The retention index of this compound can be determined on various GC columns with different stationary phases, such as non-polar (e.g., DB-1, SE-30) and polar phases (e.g., Carbowax). nist.govjsmcentral.org The value of the retention index is dependent on the stationary phase and the temperature program used. nist.gov For example, a study by Ashes and Haken in 1975 investigated the structure-retention increments of unsaturated esters, which would include compounds like this compound. pherobase.com The Pherobase database also lists Kovats retention index information for this compound. pherobase.com

Development and Validation of Quantitative Analytical Assays for Research Applications

The accurate quantification of this compound in various research matrices is crucial for understanding its role and distribution. To achieve this, robust analytical assays based on chromatographic techniques have been developed and validated. The choice of methodology, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), depends on the matrix complexity, required sensitivity, and the specific research question.

The development of these methods involves optimizing several key parameters. For sample preparation, techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME) are employed to isolate the analyte from the matrix and minimize interference. nih.govacs.org For chromatographic separation, parameters including the choice of column, mobile phase composition (for HPLC) or temperature programming (for GC), and flow rate are systematically adjusted to ensure efficient separation of this compound from other matrix components. sielc.comscielo.br Detection is typically achieved using ultraviolet (UV) detection for HPLC or mass spectrometry (MS) for GC. scielo.breuropa.eu

Method validation is a critical step to ensure that the developed assay is fit for its intended purpose. nih.gov This process involves a series of experiments to evaluate the method's performance characteristics, as outlined by international guidelines. nih.gov Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound is reverse-phase HPLC. sielc.comsielc.com This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 or Newcrom R1 column) is used with a polar mobile phase, typically a mixture of acetonitrile and water. sielc.comsielc.com An acid, such as phosphoric acid, may be added to the mobile phase to improve peak shape. sielc.com For applications requiring mass spectrometry compatibility, formic acid is used instead. sielc.com Quantification is often performed using a UV detector, as the ester functional group exhibits absorbance at specific wavelengths, such as 205 nm. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile matrices or when higher sensitivity and specificity are required, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. europa.euuliege.be Samples are often prepared using headspace extraction techniques. The separation is achieved on a capillary column, such as a DB-WAX or Innowax column. acs.org The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides highly selective detection and structural information, confirming the identity of the analyte. uliege.be

The table below presents typical validation parameters for hypothetical HPLC-UV and GC-MS methods developed for the quantification of this compound, based on established methodologies for similar compounds.

| Validation Parameter | HPLC-UV Method | GC-MS Method |

|---|---|---|

| Linearity (Concentration Range, µg/mL) | 1 - 100 | 0.05 - 20 |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.02 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.05 |

| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 103.5% |

| Precision (RSD%) | < 2.0% | < 5.0% |

This table is illustrative, with values synthesized from typical performance characteristics of the cited analytical methods for similar analytes. nih.govscielo.brresearchgate.net

Research Findings

Validated analytical methods have been applied to determine the presence and quantity of this compound in various research contexts. For instance, in the analysis of volatile compounds from olive pomace, a potential source of sensory defects in olive oil, HS-SPME-GC-MS was utilized. acs.orgacs.org While not fully quantified in all studies, its presence was confirmed, highlighting its potential role as a marker compound in food quality research. acs.org

The table below summarizes findings from a hypothetical research application where a validated GC-MS method was used to quantify this compound in different fruit essence samples.

| Research Matrix | Analytical Method | Mean Concentration (µg/g) ± SD |

|---|---|---|

| Apple Essence | HS-SPME-GC-MS | 5.2 ± 0.8 |

| Grape Essence | HS-SPME-GC-MS | 1.8 ± 0.3 |

| Blueberry Essence | HS-SPME-GC-MS | Not Detected (< LOD) |

This table presents illustrative data based on the application of methods described in the cited literature for related compounds in similar matrices. uliege.bemdpi.com

These quantitative analytical assays are indispensable tools for research, enabling the precise measurement of this compound and contributing to a deeper understanding of its occurrence and significance in different scientific fields.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the energetic and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and the distribution of electrons, which dictate the molecule's stability and reactivity.

The standard gas-phase enthalpy of formation (ΔfH°gas) is a key thermochemical property that quantifies the energy of a molecule relative to its constituent elements in their standard states. High-level composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are widely used to accurately predict these values. nih.gov These methods combine results from several different levels of theory and basis sets to achieve high accuracy, often with errors of less than 2 kcal/mol. acs.org

For a molecule like Pentyl 3-methyl-2-butenoate, the G3(MP2)//B3LYP method would be a suitable approach. gatech.eduresearchgate.net This involves an initial geometry optimization and frequency calculation using the B3LYP density functional theory, followed by a series of single-point energy calculations with more accurate methods like MP2 and QCISD(T) to refine the total electronic energy. An atomization or isodesmic reaction scheme is then employed to derive the enthalpy of formation. nih.gov

Table 1: Representative Calculated Gas-Phase Enthalpies of Formation for Related Esters

| Compound | Method | Calculated ΔfH°gas (kJ/mol) |

|---|---|---|

| Methyl Acetate (B1210297) | G3(MP2)//B3LYP | -416.5 |

| Ethyl Acetate | G4 | -447.2 |

| Methyl Propanoate | CBS-QB3 | -441.8 |

Note: The data in this table is representative of values obtained for similar ester compounds through high-level quantum chemical calculations and is intended for illustrative purposes.

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule in terms of specific energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. wikipedia.orglibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity. wikipedia.org

For this compound, an α,β-unsaturated ester, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region. The LUMO is primarily localized on the carbonyl carbon and the C=C double bond, representing the most electrophilic sites susceptible to nucleophilic attack. ucsb.edu The conjugation between the double bond and the carbonyl group lowers the HOMO-LUMO gap compared to non-conjugated esters, influencing its electronic absorption spectrum and reactivity. libretexts.org

Table 2: Representative Frontier Orbital Energies for an α,β-Unsaturated Ester

| Molecular Orbital | Description | Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -9.85 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.75 |

Note: The data in this table is hypothetical, based on typical values for similar α,β-unsaturated esters calculated using Density Functional Theory (DFT) with a 6-31G basis set, and serves as an example.*

Molecular Dynamics and Conformational Analysis of this compound

This compound is a flexible molecule with several rotatable single bonds (C-C and C-O). This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. frontiersin.org

An MD simulation models the movements of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's dynamic behavior. mdpi.com From this trajectory, one can identify the most stable, low-energy conformers and the energy barriers for interconversion between them. nih.gov For this compound, key dihedral angles, such as those along the pentyl chain and around the ester linkage, would be monitored to characterize the predominant conformations in different environments (e.g., in a vacuum or in a solvent). mdpi.com

Table 3: Hypothetical Stable Conformers of this compound Defined by Key Dihedral Angles

| Conformer | Dihedral Angle 1 (O=C-O-C) | Dihedral Angle 2 (C-O-C-C) | Dihedral Angle 3 (O-C-C-C) | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| A (Extended) | ~180° (trans) | ~180° (anti) | ~180° (anti) | 0.0 |

| B (Bent) | ~180° (trans) | ~180° (anti) | ~60° (gauche) | +2.1 |

Note: This table presents a simplified, hypothetical set of possible conformers and their relative energies to illustrate the type of information obtained from conformational analysis. Actual values would require specific MD simulations.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a microscopic view of how reactions occur and allows for the prediction of reaction rates and product distributions.

The C=C double bond in this compound is a primary site for addition reactions, such as hydrogenation. Theoretical studies can model the addition of a hydrogen atom (H•) to the double bond to elucidate the reaction mechanism and energetics. mdpi.com Using quantum chemical methods, the potential energy surface for the reaction can be calculated. The reaction typically proceeds through a transition state, and the energy difference between the reactants and the transition state defines the activation barrier. acs.org

For this compound, hydrogen can add to either the second or third carbon of the butenoate chain. Computational studies would likely show that addition to the C2 carbon is sterically hindered by the pentoxy group, while addition to the C3 carbon, which bears two methyl groups, is also somewhat hindered. The calculations would determine which pathway has the lower activation barrier and is therefore kinetically favored. mdpi.com

Table 4: Representative Calculated Activation Barriers for Hydrogen Addition

| Reaction Site | Product Radical | Activation Barrier (kJ/mol) |

|---|---|---|

| C2 of C=C bond | Pentyl 3-methyl-2-hydro-2-butanoate radical | 15.2 |

| C3 of C=C bond | Pentyl 3-methyl-3-hydro-2-butanoate radical | 12.5 |

Note: The data is illustrative, based on known reactivity patterns of α,β-unsaturated esters where addition to the C=C bond is significantly more favorable than addition to the C=O bond.

The reaction of this compound with ozone (O3) is expected to follow the Criegee mechanism. researchgate.net Computational modeling can trace the steps of this complex reaction. The process begins with the cycloaddition of ozone across the C=C double bond to form an unstable primary ozonide. koreascience.kr This intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. rsc.org

For this compound, the cleavage of the primary ozonide can occur in two ways, leading to two pairs of initial products:

Acetone and a pentyl glyoxylate (B1226380) Criegee intermediate.

Pentyl 2-oxopropanoate and a dimethyl Criegee intermediate ((CH3)2COO).

These highly reactive Criegee intermediates can then undergo various unimolecular or bimolecular reactions, such as reacting with water or rearranging to form other products like hydroperoxides or esters. mdpi.comrsc.org Computational modeling helps to determine the branching ratios of these pathways by calculating the energy barriers for each step.

Table 5: Expected Initial Products from Primary Ozonide Decomposition

| Decomposition Pathway | Carbonyl Product | Criegee Intermediate |

|---|---|---|

| Pathway 1 | Acetone | Pentyl glyoxylate Criegee intermediate |

Note: This table outlines the theoretically expected initial fragmentation products based on the established Criegee ozonolysis mechanism.

Structure-Reactivity Relationship (SAR) Studies for Unsaturated Esters

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. For α,β-unsaturated esters, a class of compounds that includes this compound, these studies often focus on their electrophilic nature, which drives their interactions with biological nucleophiles. researchgate.net

The core structural feature of these esters is a carbon-carbon double bond conjugated with a carbonyl group (C=C-C=O). This arrangement creates a polarized molecule, making the β-carbon susceptible to nucleophilic attack, often via a Michael-type addition. acs.org The reactivity of these compounds, and consequently their biological effects, can be modulated by various structural modifications.

Several key structural parameters have been identified in QSAR models as significant predictors of the reactivity and toxicity of aliphatic unsaturated esters:

Degree of Unsaturation: The presence of the α,β-unsaturation is the primary determinant of their characteristic reactivity. Studies have shown that compounds with carbon-carbon triple bonds can exhibit enhanced toxicity compared to those with double bonds, a fact attributed to the greater reactivity of the triple bond towards nucleophiles. researchgate.net

Substitution Pattern: The nature and position of substituents on the α and β carbons significantly influence reactivity. Alkyl groups, such as the two methyl groups in the "3-methyl-2-butenoate" moiety, can affect the electrophilicity of the β-carbon. Steric hindrance from these groups can modulate the rate of reaction with nucleophiles.

Nature of the Ester Group: The alcohol portion of the ester (the pentyl group in this case) can also influence the compound's physicochemical properties, such as lipophilicity and molecular size. These properties are crucial for determining how the molecule is absorbed, distributed, and metabolized, which indirectly affects its ability to reach and interact with target sites. In QSAR studies on aliphatic esters, molecular descriptors related to the size and compressibility of the molecule have been shown to correlate with toxicity. researchgate.net

QSAR models often employ a variety of molecular descriptors to quantify these structural features and build a correlative relationship with an observed activity. These descriptors can be electronic (e.g., partial charges, LUMO energy), steric (e.g., molecular volume, surface area), or related to hydrophobicity (e.g., logP). nih.gov For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often used as a quantum chemical descriptor to represent the electrophilicity of the molecule; a lower LUMO energy generally implies higher reactivity towards nucleophiles.

The table below summarizes the general influence of structural modifications on the reactivity of α,β-unsaturated esters based on common findings in SAR studies.

| Structural Feature | Influence on Reactivity/Toxicity | Rationale |

| α,β-Unsaturation | Increases reactivity compared to saturated analogs. | The conjugated system creates an electrophilic β-carbon, making it susceptible to nucleophilic attack (e.g., Michael addition). acs.org |

| Alkyl Substitution at α or β-carbon | Can modulate reactivity. | Substituents can alter the electronic properties of the double bond and introduce steric hindrance, affecting the accessibility of the reaction site. |

| Chain Length of Ester Alkyl Group | Affects bioavailability and physicochemical properties. | Longer chains generally increase lipophilicity, which can influence absorption, distribution, and interaction with biological membranes. mdpi.com |

| Presence of Additional Functional Groups | Can introduce new reaction mechanisms or alter properties. | Other functional groups can offer additional sites for reaction or change the overall polarity and solubility of the molecule. researchgate.net |

These relationships are fundamental for predicting the biological and chemical behavior of novel unsaturated esters and for designing compounds with specific activity profiles while minimizing potential toxicity.

Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering a way to validate experimental findings and interpret complex spectra. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly used to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. researchgate.net

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial step in structure elucidation. Computational methods calculate the magnetic shielding tensor for each nucleus in a molecule. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the prediction depends heavily on the chosen methodology, including the theoretical level and the basis set. github.io For organic molecules, DFT methods, particularly with hybrid functionals like B3LYP, often provide a good balance between accuracy and computational cost. researchgate.net More accurate results, especially for complex systems, may be achieved with correlated wave function models like MP2. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also critical for accurately predicting shifts for spectra measured in solution. researchgate.netgithub.io

A typical workflow for predicting NMR spectra involves:

Performing a conformational search to identify the lowest energy conformers of the molecule.

Optimizing the geometry of each significant conformer.

Calculating the magnetic shielding tensors for each optimized conformer.

Averaging the results based on the Boltzmann population of each conformer to obtain the final predicted shifts. github.io

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical chemical shift ranges for such functional groups and principles of computational prediction.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | ~166 |

| C2 (C=) | ~5.7 | ~116 |

| C3 (=C) | - | ~158 |

| C4 (CH₃ attached to C3) | ~2.1 | ~27 |

| C5 (CH₃ attached to C3) | ~1.9 | ~20 |

| C6 (O-CH₂) | ~4.1 | ~65 |

| C7 (CH₂) | ~1.6 | ~28 |

| C8 (CH₂) | ~1.4 | ~22 |

| C9 (CH₂) | ~1.3 | ~22 |

| C10 (CH₃) | ~0.9 | ~14 |

Note: These are illustrative values. Actual computational results would vary based on the specific level of theory, basis set, and solvent model used.

IR Spectra Prediction:

Computational methods are also used to predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities.

For α,β-unsaturated esters like this compound, key vibrational modes include:

C=O stretch: This is a strong, characteristic band. Due to conjugation with the C=C bond, its frequency is typically lower than that of a saturated ester, appearing around 1715-1730 cm⁻¹.

C=C stretch: The stretching of the conjugated double bond usually appears in the 1620-1640 cm⁻¹ region.

C-O stretch: The ester C-O stretches are typically found in the 1100-1300 cm⁻¹ range.

C-H stretches: Alkenyl C-H stretches appear just above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. ox.ac.uk The choice of scaling factor depends on the computational method and basis set employed.

The table below summarizes the expected key IR absorption bands for this compound and their computationally predictable range.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Typical Computational Prediction Focus |

| Alkenyl C-H Stretch | 3020-3080 | Frequency and Intensity |

| Alkyl C-H Stretch | 2850-2960 | Frequency and Intensity |

| Ester C=O Stretch | 1715-1730 | Shifted due to conjugation |

| C=C Stretch | 1620-1640 | Frequency and Intensity |

| C-O Stretch | 1100-1300 | Multiple bands possible |

By combining these computational approaches, a comprehensive theoretical understanding of the spectroscopic properties of this compound can be achieved, aiding in its identification and characterization.

Biological and Biochemical Research Pathways

Natural Occurrence and Distribution in Biological Systems

The presence of Pentyl 3-methyl-2-butenoate and structurally similar esters is predominantly documented in the metabolomes of plants, where they contribute to the volatile organic compound (VOC) profiles that define the aroma and flavor of fruits and other tissues.

While direct identification of this compound in plant volatiles is not widely reported, the presence of its structural components and closely related analogs is well-established in numerous fruit and plant species. Volatile esters are key constituents of fruit aromas, with their composition varying significantly between species and ripening stages.

For instance, studies on the volatile profiles of bananas have identified related saturated esters, such as Pentyl 3-methylbutanoate , during the ripening process. nih.gov This indicates that the precursor molecules, pentanol (B124592) and a branched-chain acyl-CoA, are available and actively utilized in the fruit's metabolic pathways. Similarly, various branched-chain esters are significant aroma components in other fruits. In bell peppers, compounds like 4-methylpentyl 2-methylbutanoate and 6-methylhept-4-en-1-yl 3-methyl-butanoate have been identified as key volatiles. mdpi.com Pears are also known to produce a complex blend of esters, including 3-methylbutyl-2-methyl butanoate . nih.gov

The acid moiety of the target compound, 3-methyl-2-butenoic acid (also known as senecioic acid), and its isomers like tiglic acid, are known natural products. Esters of these acids, such as iso-amyl tiglate (isopentyl 2-methyl-2-butenoate), are recognized for their contribution to the aroma of various plants. google.comnist.gov The presence of these related compounds across a diverse range of plants suggests that the enzymatic machinery required for the synthesis of this compound exists in the plant kingdom.

Table 1: Examples of Structurally Related Esters in Plant Volatile Profiles

| Compound Name | Plant Source(s) | Reference(s) |

|---|---|---|

| Pentyl 3-methylbutanoate | Banana | nih.gov |

| 4-methylpentyl 2-methylbutanoate | Pepper | mdpi.com |

| 3-methylbutyl-2-methyl butanoate | Pear | nih.gov |

| iso-Amyl tiglate | Various (flavoring) | google.comnist.gov |

| Methyl 3-methyl-2-butenoate | (Used in olfaction studies) | nih.gov |

Microorganisms possess diverse metabolic capabilities, including the ability to synthesize and transform a wide array of organic compounds. Microbial systems can perform various biotransformations such as hydrolysis, oxidation, and esterification. medcraveonline.comresearchgate.net

Specific research has demonstrated the ability of fungi to metabolize tiglate esters, which are structural isomers of 3-methyl-2-butenoates. In a study on the biotransformation of daidzein (B1669772) ditiglate , the fungi Aspergillus niger and Glomerella cingulata were shown to hydrolyze the tiglate ester bonds, converting the compound to its aglycone, daidzein. nih.gov This transformation confirms the presence of microbial esterases capable of acting on unsaturated, branched-chain esters.

While the direct synthesis of this compound by microorganisms is not documented, the biochemical routes for ester biosynthesis are known. Microbes can produce volatile esters through the condensation of an acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferases or related enzymes. nih.gov Given that the precursor molecules can be derived from common microbial metabolic pathways (e.g., amino acid and fatty acid metabolism), the potential for microbial synthesis exists. Furthermore, some bacteria are known to perform cis-trans isomerization of unsaturated fatty acids within their cell membranes as a stress response, highlighting their enzymatic capacity to modify unsaturated acyl chains. nih.gov

Enzymatic Biotransformations of Unsaturated Esters

Enzymes, particularly esterases and lipases, are widely studied for their role in the hydrolysis and synthesis of esters. These biocatalysts are of significant interest due to their high selectivity and ability to function under mild reaction conditions.

Lipases and other esterases are frequently used as catalysts for the synthesis of flavor and fragrance esters. Although studies focusing specifically on this compound are limited, extensive research on the enzymatic synthesis of other pentyl esters demonstrates the principle and feasibility. For example, lipases from Candida rugosa and Rhizomucor miehei have been successfully employed for the solvent-free synthesis of various pentyl esters, including pentyl 2-methylpropanoate , pentyl nonanoate , and pentyl oleate . researchgate.netresearchgate.netmdpi.com

These studies typically optimize reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to achieve high yields. The enzymatic process involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol (pentanol). mdpi.com The hydrolysis of esters is the reverse reaction, also catalyzed efficiently by these enzymes, as demonstrated in the microbial transformation of daidzein ditiglate. nih.gov The stereoselectivity of lipases is a key feature, allowing for the resolution of racemic alcohols or acids during esterification or hydrolysis. mdpi.com

The biosynthesis of an ester like this compound involves the convergence of pathways that produce its two constituent parts: the acid and the alcohol.

Biosynthesis of 3-methyl-2-butenoyl-CoA: The branched-chain acid precursor is derived from amino acid metabolism. Specifically, the catabolism of the branched-chain amino acid leucine (B10760876) produces isovaleryl-CoA, which can be further metabolized. Pathways involved in the synthesis of branched-chain fatty acids utilize primers such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are derived from leucine, valine, and isoleucine, respectively. nih.gov The formation of the double bond in the α,β-position is a common step in fatty acid metabolism, typically occurring during β-oxidation or related pathways.

Biosynthesis of Pentanol: The C5 alcohol precursor, 1-pentanol, can be formed through pathways related to fatty acid or amino acid metabolism. For example, the Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols) by yeasts.

Esterification: The final step is the condensation of the activated acid (3-methyl-2-butenoyl-CoA) with pentanol. In plants, this reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the synthesis of a wide variety of volatile esters that contribute to fruit and flower aromas.

Table 2: Key Enzyme Classes in the Biosynthesis of Ester Precursors

| Enzyme Class | Role | Metabolic Pathway | Reference(s) |

|---|---|---|---|

| Branched-chain α-keto acid decarboxylase | Produces primers for branched-chain fatty acids from amino acid catabolism | Amino Acid Catabolism / Fatty Acid Synthesis | wikipedia.org |

| Fatty Acid Synthase (FAS) | Elongates acyl chains | Fatty Acid Synthesis | nih.govresearchgate.net |

| Acyl-CoA Dehydrogenase | Introduces double bonds into acyl chains | β-Oxidation | frontiersin.org |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols | Fermentation / Amino Acid Catabolism | nih.gov |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step | Volatile Ester Synthesis | nih.gov |

Interactions with Biological Macromolecules and Enzymes (e.g., binding studies)

Volatile organic compounds, including esters, exert their biological effects primarily through interactions with proteins such as olfactory receptors and enzymes.

A study investigating the neural coding of odors in the rat olfactory bulb used methyl 3-methyl-2-butenoate , a close analog of the pentyl ester, as a stimulus. nih.gov The results showed that this unsaturated ester activated specific glomeruli in the olfactory bulb, demonstrating a direct interaction with olfactory receptors. This binding is the basis for the perception of its aroma. The response pattern indicated that both the ester functional group and the molecular structure (including branching and double bonds) influence which receptors are activated. nih.gov

The perception of complex aromas often involves interactions between different volatile compounds at the receptor level, which can be additive, synergistic, or antagonistic. nih.govresearchgate.net Esters are known to contribute significantly to the fruity and sweet perceptions of aromas and can enhance the perception of other compounds. acs.org

Beyond sensory perception, unsaturated acyl compounds can interact with various enzymes. Unsaturated fatty acids, for example, have been shown to act as inhibitors of certain enzymes. nih.gov Sterculic acid, a fatty acid containing a cyclopropene (B1174273) ring, is a known potent inhibitor of fatty acid desaturase enzymes. doi.org While specific enzyme inhibition studies on this compound are not available, the presence of the reactive α,β-unsaturated ester moiety suggests a potential for interaction with nucleophilic residues in enzyme active sites, a mechanism common to some types of enzyme inhibitors. wikipedia.orgjackwestin.com

Environmental Chemistry and Atmospheric Fate

Atmospheric Reactivity and Degradation Pathways

Once released into the atmosphere, pentyl 3-methyl-2-butenoate is subject to degradation by various oxidants. Its atmospheric lifetime and the nature of its degradation products are primarily governed by its reactions with ozone (O₃), hydroxyl radicals (•OH), and to a lesser extent, nitrate (B79036) radicals (NO₃) during nighttime.

The reaction with ozone, known as ozonolysis, is a significant degradation pathway for unsaturated compounds like this compound. The reaction proceeds through the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.orglibretexts.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org The Criegee intermediate is a highly reactive species that can undergo various reactions, including unimolecular decay or bimolecular reactions with atmospheric species like water vapor, SO₂, and NO₂, influencing the formation of secondary pollutants. rsc.org

| Compound | Rate Coefficient (k) in 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| Methyl methacrylate | 7.0 ± 0.9 |

| Methyl crotonate | 5.5 ± 1.4 |

| Methyl 3-methyl-3-butenoate | 1.3 ± 0.3 |

| Methyl tiglate | 65 ± 11 |

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is expected to be the dominant atmospheric loss process for this compound. For α,β-unsaturated esters, the reaction with •OH radicals proceeds predominantly through the addition of the radical to the carbon-carbon double bond. This addition is the most significant reaction route compared to hydrogen abstraction from the alkyl chain. The addition of the OH radical to the double bond forms a chemically activated hydroxyalkyl radical, which then rapidly reacts with molecular oxygen to form a hydroxyalkyl peroxy radical (RO₂). The subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), will determine the final product distribution.

While a specific rate constant for this compound is not available, data for other unsaturated esters and ketones can provide an estimate of its reactivity. The atmospheric lifetime of this compound with respect to reaction with OH radicals is likely to be on the order of hours, indicating its rapid removal from the atmosphere during the day. During the nighttime, reactions with the nitrate radical (NO₃) can also contribute to the degradation of unsaturated organic compounds, although this is generally a slower process for compounds with electron-withdrawing groups near the double bond.

The atmospheric oxidation of this compound contributes to the formation of various secondary pollutants, including ozone (O₃) and secondary organic aerosol (SOA). thecmmgroup.com

The Criegee intermediates formed during ozonolysis are key precursors to a range of secondary pollutants. Their reactions can lead to the formation of organic acids, hydroperoxides, and other oxygenated compounds. rsc.org These highly oxygenated molecules can have low volatility and contribute to the formation and growth of SOA particles. researchgate.net

The OH-initiated oxidation pathway also leads to the formation of secondary pollutants. The peroxy radicals (RO₂) formed can react with nitric oxide (NO) to produce alkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radicals can then undergo unimolecular decomposition or isomerization, leading to the formation of smaller, more oxygenated volatile compounds, such as aldehydes and ketones. Alternatively, RO₂ radicals can react with NO₂ to form peroxy nitrates (RO₂NO₂), which act as temporary reservoirs for NOx and can contribute to long-range transport of pollution. The oxidation of VOCs in the presence of NOx is a key driver of tropospheric ozone production. thecmmgroup.com The low-volatility products from these oxidation pathways can partition into the aerosol phase, contributing to SOA mass. researchgate.netnih.gov

Environmental Persistence and Degradation in Various Media (e.g., aqueous and soil environments)

Beyond the atmosphere, the fate of this compound is determined by its persistence and degradation in aqueous and soil environments. The primary degradation pathways in these media are hydrolysis and biodegradation.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 3-methyl-2-butenoic acid and pentanol (B124592). This reaction can be catalyzed by both acids and bases. libretexts.orgresearchgate.net The rate of hydrolysis is dependent on pH and temperature. epa.gov In neutral environmental waters, the hydrolysis of aliphatic esters can be a slow process. libretexts.orgepa.gov

Biodegradation: In soil and water, microbial degradation is a significant removal process for many organic compounds, including esters. nih.govbohrium.comepa.gov Various microorganisms possess enzymes capable of hydrolyzing ester bonds. Studies on phthalate (B1215562) esters in agricultural soils have shown that biodegradation is a key factor in their removal, with the rate being influenced by soil properties such as organic matter content and pH. bohrium.comepa.gov While specific studies on this compound are lacking, it is expected to be biodegradable in environments with active microbial populations. nih.govresearchgate.net

Aquatic Photolysis: The presence of a carbon-carbon double bond in the molecule suggests that direct photolysis in aqueous environments could be a potential degradation pathway. α,β-Unsaturated esters can undergo photochemical reactions, including isomerization and cycloaddition, upon absorption of solar radiation. nih.govacs.org However, the efficiency of aquatic photolysis will depend on the compound's light absorption properties in the solar spectrum and the quantum yield of the reaction.

Implications of Stereoisomers on Environmental Fate and Transformation

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. These stereoisomers can exhibit different physical, chemical, and biological properties, which may influence their environmental fate and transformation.

Photochemical isomerization is a known transformation pathway for α,β-unsaturated esters. nih.gov Exposure to sunlight can lead to the interconversion between the (E) and (Z) isomers. This process can be significant as the two isomers may have different atmospheric reaction rates with oxidants like O₃ and •OH due to differences in their geometric structure and electron distribution. Furthermore, the products of atmospheric degradation may also differ depending on the starting isomer.

The biological degradation of the isomers may also proceed at different rates. Enzymatic processes are often stereospecific, meaning that one isomer may be degraded more readily than the other by soil and water microorganisms.

Modeling of Environmental Distribution and Transport

Predicting the environmental distribution and transport of this compound relies on the use of multimedia environmental fate models. These models use the physicochemical properties of the compound, such as vapor pressure, water solubility, and octanol-water partition coefficient, along with environmental parameters to estimate its partitioning between air, water, soil, and biota.

Atmospheric transport models can be used to simulate the movement of this VOC over long distances. nih.gov These models incorporate emissions data, meteorological information, and chemical transformation rates (i.e., reaction rates with O₃ and •OH) to predict its atmospheric concentration and deposition patterns. The formation of secondary pollutants like ozone and SOA from the degradation of this compound can also be incorporated into larger-scale air quality models to assess its impact on regional air pollution. researchgate.netnih.gov

Applications As a Research Tool and Chemical Intermediate in Scientific Studies

Utilization in the Synthesis of Complex Organic Molecules

As a member of the α,β-unsaturated ester class, pentyl 3-methyl-2-butenoate can serve as a versatile building block in the synthesis of more complex organic molecules. The conjugated system of the double bond and the carbonyl group allows for a variety of chemical transformations.

Key Synthetic Transformations:

Michael Addition: The β-carbon of the α,β-unsaturated ester is electrophilic and susceptible to nucleophilic attack. This 1,4-conjugate addition, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Various nucleophiles, such as enolates, amines, and thiols, can be added to introduce new functional groups and build molecular complexity.

Epoxidation: The electron-deficient double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a highly versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.

Diels-Alder Reaction: The double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. By reacting with a conjugated diene, complex cyclic structures can be formed in a single step with high stereoselectivity.

Reduction: The ester and the double bond can be selectively reduced. For instance, catalytic hydrogenation can reduce the double bond, while using a stronger reducing agent like lithium aluminum hydride would reduce both the ester and the double bond. This selectivity allows for the targeted synthesis of different molecular scaffolds.

While specific examples of this compound in the total synthesis of natural products are not readily found in the literature, the reactivity patterns of similar α,β-unsaturated esters are widely documented in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Role as a Model Compound for Investigating Ester Reactivity and Mechanisms

The study of ester reactivity, particularly hydrolysis, is a cornerstone of physical organic chemistry. This compound can serve as an excellent model compound for investigating the kinetics and mechanisms of ester hydrolysis under both acidic and basic conditions.

Key Areas of Investigation:

Steric and Electronic Effects: The presence of the pentyl group and the methyl groups on the butenoate moiety allows for the study of how steric hindrance and electronic effects influence the rate of hydrolysis. By comparing its hydrolysis rate to that of other esters (e.g., methyl 3-methyl-2-butenoate or pentyl butanoate), the contribution of these factors can be quantified.

Influence of the Double Bond: The conjugated double bond can affect the stability of the transition state during hydrolysis. Studies on this compound can provide insights into how unsaturation in the acyl group influences the reaction mechanism, which can be compared to its saturated analogue, pentyl 3-methylbutanoate.

Solvent Effects: The kinetics of ester hydrolysis are highly dependent on the solvent. Using this compound as a substrate, the role of solvent polarity and hydrogen bonding on the reaction rate and mechanism can be systematically investigated.